3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline
Description
Properties
IUPAC Name |
3-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNOSi/c1-14(2,3)18(4,5)17-10-9-11-12(15)7-6-8-13(11)16/h6-8H,9-10,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIWLYAHCJKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744299 | |
| Record name | 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-06-6 | |
| Record name | 3-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 3-Amino-2-Bromophenol
The synthesis begins with 3-amino-2-bromophenol, a commercially available compound. This substrate provides the necessary aromatic framework with adjacent amino and hydroxyl groups, enabling regioselective functionalization. The bromine atom is already installed at the 2-position, eliminating the need for subsequent bromination in some protocols.
Silyl Protection of the Hydroxyl Group
The critical step involves protecting the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically conducted in anhydrous dimethylformamide (DMF) with imidazole as a base, which scavenges HCl generated during the process.
Reaction Conditions:
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Reagents: TBDMS-Cl (1.2 equiv), imidazole (2.6 equiv)
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Solvent: Anhydrous DMF
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Temperature: Room temperature (25°C)
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Duration: 18 hours
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Work-up: Quenching with saturated NHCl, extraction with diethyl ether (3 × 100 mL), drying over MgSO, and solvent evaporation.
Yield: 99% after purification via silica gel column chromatography (hexane/diethyl ether = 20:1).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydroxyl group’s oxygen on the electrophilic silicon atom in TBDMS-Cl. Imidazole acts as a base, deprotonating the hydroxyl group to enhance nucleophilicity and neutralizing HCl to prevent side reactions. The bulky tert-butyldimethylsilyl group provides steric protection, ensuring stability under subsequent reaction conditions.
Characterization and Analytical Validation
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (300 MHz, CDCl):
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C NMR (75 MHz, CDCl):
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
Alternative Methodologies and Comparative Analysis
While the above method is predominant, alternative approaches have been explored:
Direct Bromination of Protected Anilines
In cases where 3-amino-2-bromophenol is unavailable, bromination can be performed post-silylation. However, this route risks premature deprotection or regiochemical complications. For instance, N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine selectively at the 3-position, but yields are suboptimal (≤70%) compared to the standard method.
Solvent and Base Variations
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Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) have been tested but result in slower reaction kinetics compared to DMF.
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Bases: Triethylamine and pyridine offer inferior silylation efficiency, likely due to reduced nucleophilicity of the deprotonated hydroxyl group.
Industrial-Scale Considerations
For large-scale production, modifications are necessary to enhance efficiency:
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Continuous Flow Reactors: Minimize reaction time (from 18 h to 2 h) by improving mixing and heat transfer.
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Catalytic Imidazole: Recycling imidazole via acid-base extraction reduces costs.
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Green Solvents: Cyclopentyl methyl ether (CPME) has been proposed as a safer alternative to DMF, though yields drop marginally to 92%.
Challenges and Mitigation Strategies
Hydrolytic Instability
The TBDMS group is susceptible to acidic or aqueous conditions. Storage under inert atmosphere (N or Ar) and avoidance of protic solvents during handling are critical.
Purification Difficulties
The product’s high lipophilicity necessitates optimized chromatographic gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves co-eluting impurities effectively.
Applications in Subsequent Syntheses
The compound’s utility is demonstrated in its role as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to reveal the hydroxyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Deprotection Reactions: Conditions typically involve acids like hydrochloric acid or tetrabutylammonium fluoride (TBAF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free hydroxyl compound.
Coupling Reactions: The products are typically biaryl compounds or other coupled products.
Scientific Research Applications
Applications in Organic Synthesis
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo further functionalization through coupling reactions makes it valuable in creating complex molecules.
Notable Case Studies
- Benzimidazole Derivatives : Kim et al. utilized this compound to synthesize a library of benzimidazole derivatives, which were evaluated for anti-tubercular activity. The TBDMS group was selectively removed, allowing for Suzuki-Miyaura coupling with boronic acids to generate the desired products.
- Biaryl Amides : Lee et al. reported the use of this compound in synthesizing novel biaryl amides exhibiting antiproliferative activity. The study highlighted its utility in drug discovery by facilitating the introduction of diverse substituents on the aniline ring.
Medicinal Chemistry Applications
The aniline scaffold is prevalent in numerous bioactive molecules, making this compound a significant building block in medicinal chemistry research. The ability to manipulate its structure allows for exploration into structure-activity relationships (SAR), essential for optimizing drug candidates.
Examples of Medicinal Applications:
- Antitumor Agents : Research indicates that derivatives synthesized from this compound have potential as STING agonists, which are being investigated for their efficacy against tumors .
- Antitubercular Activity : Compounds derived from this intermediate have shown promise as anti-tubercular agents, highlighting its relevance in addressing infectious diseases.
Mechanism of Action
The mechanism of action for 3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved under acidic conditions, revealing the hydroxyl group.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
3-Bromo-2-[[(tert-Butyldimethylsilyl)oxy]methyl]aniline
- Structural Difference : The TBDMS-protected hydroxyl group is attached via a methylene (-CH2-) group instead of an ethyl chain.
- Lower molecular weight (C12H20BrNOSi vs. C14H24BrNOSi for the target compound) may improve solubility in non-polar solvents .
- Synthetic Utility : Used in analogous coupling reactions but may exhibit faster deprotection kinetics due to shorter chain length.
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aniline
- Structural Difference : The TBDMS-ethyl substituent is at the para position (C4) instead of the ortho position (C2).
- Positional isomerism may lead to distinct crystallinity or melting points .
- Applications : Similar use in protecting group strategies but with differing reactivity profiles in directed ortho-metalation reactions.
5-Bromo-2-[2-(Dimethylamino)ethoxy]aniline (CAS: 946743-19-7)
- Structural Difference: Replaces the TBDMS-ethyl group with a dimethylaminoethoxy (-OCH2CH2NMe2) moiety.
- Impact :
- Applications : Favored in medicinal chemistry for its ability to participate in hydrogen bonding and protonation-dependent targeting.
2-Bromo-6-(((tert-Butyldiphenylsilyl)oxy)methyl)aniline
- Structural Difference : Uses a tert-butyldiphenylsilyl (TBDPS) group instead of TBDMS.
- Impact: Enhanced steric bulk from phenyl groups increases resistance to acidic cleavage compared to TBDMS. Higher molecular weight (C23H26BrNOSi vs. C14H24BrNOSi) reduces volatility .
- Synthetic Utility : Preferred in multi-step syntheses requiring prolonged stability under acidic conditions.
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS: 1219741-80-6)
- Structural Difference : Contains a trimethylsilyl (TMS)-protected ethynyl group at C2 and fluorine at C5.
- Impact: The ethynyl group enables Sonogashira couplings, expanding utility in alkyne-based syntheses. Fluorine introduces electron-withdrawing effects, modulating aromatic reactivity .
- Applications : Used in fluorinated drug candidates and conjugated polymers.
Research Findings and Trends
- Reactivity : TBDMS-protected compounds generally exhibit faster deprotection (e.g., using TBAF) than TBDPS analogs, making them preferable for rapid synthetic steps .
- Electronic Effects : Bromine at C3 (meta to amine) enhances electrophilic substitution at C5/C6 positions, while para-substituted analogs show distinct regioselectivity .
- Thermal Stability : Silyl ethers with bulkier groups (e.g., TBDPS) demonstrate higher thermal stability in GC-MS analyses .
Biological Activity
3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 330.336 g/mol. Its structure includes a bromine atom at the 3-position of an aniline derivative and a tert-butyldimethylsilyl (TBDMS) ether functionality at the 2-position, which serves as a protective group for hydroxyl functionalities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.336 g/mol |
| Key Functional Groups | Bromine, TBDMS ether |
The biological activity of this compound is primarily related to its reactivity in organic synthesis rather than direct biological mechanisms. The bromine atom can undergo nucleophilic substitution reactions, while the TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization.
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, which can lead to biologically active derivatives.
- Deprotection Reactions : The TBDMS group can be cleaved to reveal hydroxyl groups that may participate in further biological interactions.
- Coupling Reactions : The compound can engage in palladium-catalyzed coupling reactions, which are essential in synthesizing complex organic molecules with potential therapeutic effects.
Applications in Drug Development
Research indicates that derivatives of this compound have been utilized in synthesizing compounds with antiproliferative activity. For instance, studies have shown that the compound can serve as an intermediate in creating novel biaryl amides that exhibit significant inhibition against various cancer cell lines.
Case Studies
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Antiproliferative Activity :
- A study by Lee et al. demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative effects on cancer cell lines, indicating potential applications as anticancer agents.
- Kinase Inhibition :
Research Findings
Recent studies have highlighted various aspects of the biological activity associated with this compound:
- Synthesis of Biologically Active Compounds : The compound has been used as a building block for synthesizing other biologically active molecules, particularly those targeting cancer pathways.
- Potential for Further Modifications : The presence of the TBDMS group allows for selective modifications that can enhance the biological activity of derivatives.
Q & A
Q. What synthetic strategies are effective for preparing 3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline with high purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the aniline backbone. Key steps include:
- Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBDMS) group is introduced via silylation using TBDMS chloride under inert conditions (e.g., N₂ atmosphere) to protect the hydroxyl group on the ethyl chain .
- Bromination : Electrophilic aromatic substitution (EAS) or directed ortho-bromination using reagents like N-bromosuccinimide (NBS) ensures regioselective bromination at position 3 .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product. Monitor purity via TLC and confirm structure using ¹H/¹³C NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons on the aromatic ring (δ 6.5–7.5 ppm), TBDMS methyl groups (δ 0.1–0.3 ppm), and the ethyloxy chain (δ 3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons and silyl ether linkages .
- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C) and ~1100 cm⁻¹ (C-O) validate the TBDMS group .
- HR-MS : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy .
Advanced Research Questions
Q. How does the TBDMS group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The TBDMS group:
- Steric Hindrance : Limits accessibility to the aniline’s amino group, requiring optimization of catalyst systems (e.g., Pd(OAc)₂ with bulky ligands like SPhos) to enhance coupling efficiency .
- Deprotection Sensitivity : Fluoride-based reagents (e.g., TBAF) may prematurely cleave the silyl ether, necessitating low-temperature conditions (<0°C) during post-coupling workup .
- Experimental Design : Compare coupling yields with/without TBDMS using model substrates to quantify steric effects .
Q. What strategies resolve discrepancies in reported reaction yields for Pd-catalyzed couplings with brominated anilines?
- Methodological Answer :
- Variable Screening : Test ligand-catalyst combinations (e.g., XPhos/Pd(dba)₂ vs. P(t-Bu)₃/Pd₂(dba)₃) and solvents (toluene vs. DMF) to identify optimal conditions .
- Controlled Atmosphere : Ensure rigorous exclusion of oxygen/moisture via freeze-pump-thaw cycles to prevent catalyst deactivation .
- Data Analysis : Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation and identify rate-limiting steps .
Q. How can competing side reactions during TBDMS deprotection be minimized?
- Methodological Answer :
- Reagent Selection : Use buffered TBAF (e.g., in THF with acetic acid) to control fluoride ion activity and avoid over-deprotection .
- Temperature Control : Conduct deprotection at –20°C to slow undesired side reactions (e.g., aryl bromide hydrolysis) .
- Workup Optimization : Quench with aqueous NH₄Cl to neutralize excess fluoride, followed by rapid extraction to isolate the deprotected product .
Data Contradiction Analysis
Q. How to evaluate conflicting reports on bromination regioselectivity in similar aniline derivatives?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for bromination at positions 2, 3, and 4, identifying electronic/steric biases .
- Isotopic Labeling : Synthesize deuterated analogs to track substituent effects via kinetic isotope effects (KIEs) .
- Comparative Studies : Replicate literature methods using identical substrates to isolate variables (e.g., solvent polarity, Br₂ vs. NBS) .
Application-Oriented Questions
Q. What experimental approaches assess the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Molecular Docking : Screen against kinase crystal structures (e.g., PDB entries) to predict binding modes of the bromine/TBDMS groups .
- Enzymatic Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) using stepwise truncation of substituents to identify pharmacophore elements .
- Metabolic Stability : Evaluate TBDMS cleavage in liver microsomes to guide prodrug design .
Safety and Handling
Q. What precautions are critical for handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Storage : Store under argon at –20°C to prevent oxidation of the aniline group .
- Glovebox Use : Conduct reactions in a glovebox with O₂/H₂O levels <1 ppm to maintain silyl ether integrity .
- Waste Disposal : Neutralize fluoride-containing waste with CaCl₂ before disposal to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
